molecular formula C24H26N2O6S B11696223 ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate

Cat. No.: B11696223
M. Wt: 470.5 g/mol
InChI Key: IKTASVRDXCGKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H18N2O6S This compound is notable for its unique structure, which includes a thiophene ring, an isoindole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate involves multiple steps:

Industrial Production Methods

Industrial production of this compound is not well-documented due to its primary use in research. the synthesis would likely follow similar steps as outlined above, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The isoindole moiety may play a crucial role in binding to proteins or nucleic acids, while the thiophene ring could be involved in electronic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is unique due to its combination of a thiophene ring and an isoindole moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials with specific functionalities.

Properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H26N2O6S/c1-4-32-24(31)19-14(2)20(15(3)27)33-21(19)25-18(28)12-6-5-9-13-26-22(29)16-10-7-8-11-17(16)23(26)30/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,25,28)

InChI Key

IKTASVRDXCGKEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.